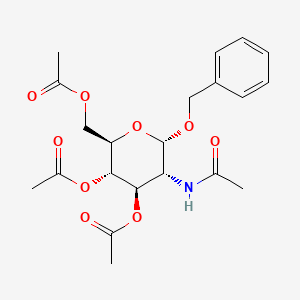

Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranoside is a protected glucosamine derivative widely used in carbohydrate chemistry. Its structure features:

- A benzyl group at the anomeric position (α-configuration).

- An acetamido group at C2 (replacing the hydroxyl group).

- Acetyl protecting groups at C3, C4, and C5.

This compound serves as a glycosyl donor or intermediate in synthesizing glycoconjugates, oligosaccharides, and enzyme inhibitors due to its stability and reactivity under selective deprotection conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucoseThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as thiols or amines.

Major Products Formed:

Hydrolysis: Formation of 2-acetamido-2-deoxy-D-glucose.

Oxidation: Formation of oxidized derivatives with additional functional groups.

Substitution: Formation of substituted glucopyranoside derivatives.

Scientific Research Applications

Glycosylation Reactions

Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranoside serves as a glycosyl donor in synthesizing more complex oligosaccharides and polysaccharides. Its ability to participate in glycosylation reactions allows for the construction of various glycosidic linkages essential for creating biologically relevant carbohydrates .

Synthesis of Disaccharides and Oligosaccharides

This compound has been utilized in synthesizing disaccharides by coupling with other sugar derivatives. For instance, it has been involved in forming trisaccharides through reactions with other acetylated sugars under specific conditions .

Research indicates that derivatives of Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranoside can exhibit biological activities such as immunomodulatory effects. Studies have shown that certain acylated derivatives can enhance cell-mediated immunity and have potential applications as adjuvants in vaccine formulations .

Case Studies

Mechanism of Action

The mechanism of action of Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-a-D-glucopyranoside involves its interaction with glycosyltransferases and other enzymes involved in glycosylation. It can inhibit the incorporation of glucosamine into O-glycans, thereby affecting the biosynthesis of glycoproteins. This inhibition can disrupt cellular processes such as mucin biosynthesis and glycoprotein targeting .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl-2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside (CAS 4171-69-1)

- Structural Differences : Benzyl groups replace acetyl groups at C3, C4, and C6.

- Molecular Formula: C₃₆H₃₉NO₆ (MW: 581.7) vs. C₂₃H₂₉NO₉ (MW: 487.5 for the tri-O-acetyl derivative).

- Applications : Used in neuraminidase inhibitor synthesis (e.g., anti-influenza agents). Benzyl groups provide acid stability, enabling harsh reaction conditions .

- Reactivity: Benzyl deprotection requires hydrogenolysis (H₂/Pd), whereas acetyl groups are cleaved via mild base (e.g., NaOMe/MeOH) .

Benzyl-2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (CAS 6901-14-0)

- Structural Differences : Benzylidene acetal protects C4 and C6; C3 is unprotected.

- Applications : Intermediate for regioselective functionalization at C3. Benzylidene is acid-labile (removed with dilute AcOH), allowing selective deprotection .

- Comparison : Unlike the tri-O-acetyl derivative, the benzylidene group imposes conformational rigidity, influencing glycosylation stereochemistry .

Benzyl-2-acetamido-3-O-allyl-6-O-benzyl-2-deoxy-α-D-glucopyranoside (CAS 60920-82-3)

- Structural Differences : Allyl group at C3 and benzyl at C6.

- Applications : Serves as a glycosyl acceptor in tetrasaccharide synthesis. The allyl group enables orthogonal deprotection (e.g., Pd-mediated removal) for sequential glycosylation .

- Reactivity : Allyl groups offer versatility in post-synthetic modifications (e.g., cross-metathesis) compared to acetylated analogs .

Protecting Group Strategies

| Compound | Protecting Groups | Deprotection Method |

|---|---|---|

| Tri-O-acetyl derivative | Acetyl (C3, C4, C6) | Base (NaOMe/MeOH) |

| Tri-O-benzyl derivative | Benzyl (C3, C4, C6) | Hydrogenolysis (H₂/Pd) |

| Benzylidene derivative | Benzylidene (C4, C6) | Acid (dilute AcOH) |

| Allyl/benzyl derivative | Allyl (C3), Benzyl (C6) | Pd-catalyzed allyl removal |

- Key Insight : Acetylated derivatives are preferred for rapid deprotection, while benzyl/benzylidene groups are suited for multi-step syntheses requiring acid stability .

Glycosylation Efficiency

- Tri-O-acetyl derivative: High reactivity as a glycosyl donor due to electron-withdrawing acetyl groups, which stabilize oxocarbenium intermediates .

- Benzylidene derivative: Limited reactivity at C4 and C6 but allows selective activation at C3 for further functionalization .

Biological Activity

Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranoside (Bz-GalNAc) is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and their implications in various diseases. This article explores the biological activity of Bz-GalNAc, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Bz-GalNAc is characterized by its acetylated amino sugar structure, which plays a crucial role in its biological activity. The molecular formula is C15H19N1O7, and it possesses a molecular weight of approximately 319.32 g/mol. Its structure can be represented as follows:

Glycosylation Inhibition

Bz-GalNAc acts as a competitive inhibitor in O-glycosylation pathways. It mimics the substrate for glycosyltransferases, thereby inhibiting the extension of O-glycan chains. This inhibition can significantly impact the glycosylation status of proteins involved in various cellular functions, including immune response and cell signaling.

- Impact on Viral Replication : Research indicates that Bz-GalNAc can inhibit HIV replication by altering the glycosylation patterns of viral proteins. This effect is attributed to its ability to disrupt mucin biosynthesis, which is essential for viral entry into host cells .

- Cell Activation Modulation : In studies involving peripheral blood mononuclear cells (PBMCs), treatment with Bz-GalNAc resulted in altered expression of activation markers such as CD25 and HLA-DR, indicating its role in modulating immune cell activation .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological effects of Bz-GalNAc:

Therapeutic Potential

The ability of Bz-GalNAc to modulate glycosylation has significant therapeutic implications:

- Antiviral Therapy : Given its inhibitory effects on HIV replication, Bz-GalNAc may serve as a candidate for developing antiviral therapies targeting glycosylation pathways.

- Cancer Treatment : Alterations in glycosylation patterns are often associated with cancer progression. Bz-GalNAc's capacity to modify these patterns could be leveraged in cancer therapies aimed at disrupting tumor cell communication and metastasis.

- Inflammatory Diseases : By modulating immune responses through glycosylation changes, Bz-GalNAc may also have applications in treating inflammatory conditions where altered glycan structures contribute to disease pathology.

Q & A

Q. Basic: What are the key synthetic routes for preparing Benzyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranoside, and what yields are typically achieved?

Methodological Answer:

The compound is synthesized via selective protection/deprotection strategies. A common route involves:

- Step 1: Allylation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside using allyl bromide in N,N-dimethylformamide (DMF) with barium oxide as a base, achieving 95% yield after crystallization .

- Step 2: Acetylation of free hydroxyl groups using acetic anhydride in pyridine, followed by purification via column chromatography (silica gel, chloroform:acetone gradients) to isolate the tri-O-acetyl derivative .

Typical Yields:

| Step | Reagents | Solvent | Yield |

|---|---|---|---|

| 1 | Allyl bromide, BaO | DMF | 95% |

| 2 | Ac₂O, pyridine | CHCl₃ | 85–90% |

Q. Basic: How is this compound utilized as a glycosyl donor in enzymatic assays?

Methodological Answer:

The acetyl and benzyl groups act as temporary protecting groups, enabling regioselective glycosylation. For enzymatic studies:

- Glycosyltransferases: The compound serves as a donor substrate in assays with UDP-glucose-dependent enzymes. The acetyl groups stabilize the intermediate oxocarbenium ion, enhancing reaction efficiency .

- Glycosidases: As an acceptor substrate, it helps probe enzyme specificity. For example, β-galactosidase activity is assessed by monitoring deacetylation via HPLC or TLC .

Key Applications:

- Synthesis of hyaluronan biosynthesis inhibitors .

- Assembly of tumor-associated carbohydrate antigens (e.g., Globo-H) .

Q. Advanced: How can regioselective deprotection of acetyl groups be achieved without disrupting benzyl protections?

Methodological Answer:

Regioselective deprotection requires careful choice of reagents:

- Acetyl Removal: Use NaOMe in MeOH/CH₂Cl₂ at –10°C to selectively hydrolyze acetyl groups while preserving benzyl ethers .

- Benzylidene Cleavage: 60% acetic acid selectively hydrolyzes the 4,6-O-benzylidene group, leaving other protections intact .

Challenges & Solutions:

- Competing Side Reactions: Trace water may hydrolyze benzyl groups. Use anhydrous conditions and molecular sieves.

- Monitoring: Track reaction progress via ¹H NMR (disappearance of acetyl methyl signals at δ 1.8–2.1 ppm) .

Q. Advanced: How can NMR spectral contradictions be resolved when confirming the structure of derivatives?

Methodological Answer:

Contradictions arise from overlapping signals or stereochemical ambiguities. Strategies include:

- 2D NMR: Use HSQC to correlate anomeric protons (δ 4.95 ppm, J = 4.5 Hz for α-configuration) with carbons .

- Decoupling Experiments: Differentiate allyl protons (δ 5.9 ppm, multiplet) from aromatic signals .

Example Data:

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-1 | 4.95 | d (J=4.5 Hz) | Anomeric α |

| NH | 5.60 | d (J=9 Hz) | Acetamido |

| Allyl | 5.90 | m | CH₂=CH– |

Q. Advanced: What strategies optimize glycosylation efficiency in oligosaccharide assembly?

Methodological Answer:

Efficiency depends on donor activation and protecting group compatibility:

- Promoters: Use BF₃·OEt₂ (5 mol%) in dichloromethane to enhance leaving group displacement .

- Temperature: Conduct reactions at –40°C to stabilize oxocarbenium intermediates .

- Donor-Acceptor Ratio: A 1.2:1 molar ratio minimizes side products (e.g., orthoester formation) .

Case Study:

- Tetrasaccharide Synthesis: Coupling with 3,4,6-tri-O-benzyl-β-D-mannopyranosyl trichloroacetimidate achieved 75% yield using TMSOTf as a promoter .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign anomeric configuration (α: J = 3–5 Hz; β: J = 7–9 Hz) and protecting groups (acetyl δ 1.8–2.1 ppm; benzyl δ 7.3–7.4 ppm) .

- HRMS: Confirm molecular weight (e.g., [M+Na]⁺ at m/z 634.2452) .

- IR: Identify carbonyl stretches (ν 1740 cm⁻¹ for acetyl, ν 1650 cm⁻¹ for acetamido) .

Q. Advanced: How can competing β-elimination be minimized during deprotection?

Methodological Answer:

β-elimination occurs under basic conditions. Mitigation strategies:

Properties

Molecular Formula |

C21H27NO9 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23)/t17-,18-,19-,20-,21+/m1/s1 |

InChI Key |

IDEBBPWXWFHKBU-ONUIULTDSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.